molecular formula C8H10O3 B12286754 2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester

2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester

Cat. No.: B12286754
M. Wt: 154.16 g/mol
InChI Key: LBSFWUPLFVEXMI-ARJAWSKDSA-N
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Description

2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester is a structurally complex ester derivative of 2-butynoic acid. The compound features a conjugated system with a terminal alkyne and a hydroxyl-substituted butenyl ester group in the Z-configuration. This configuration is critical for its chemical reactivity and interactions in synthetic pathways. For instance, methyl and ethyl esters of 2-butynoic acid exhibit volatility (e.g., methyl 2-butynoate has a boiling point of 76–77°C at 80 mmHg) and reactivity in alkylation reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

[(Z)-4-hydroxybut-2-enyl] but-2-ynoate

InChI

InChI=1S/C8H10O3/c1-2-5-8(10)11-7-4-3-6-9/h3-4,9H,6-7H2,1H3/b4-3-

InChI Key

LBSFWUPLFVEXMI-ARJAWSKDSA-N

Isomeric SMILES

CC#CC(=O)OC/C=C\CO

Canonical SMILES

CC#CC(=O)OCC=CCO

Origin of Product

United States

Preparation Methods

2-Butynoic Acid (Tetrolic Acid)

2-Butynoic acid is synthesized via deprotonation of propyne with a strong base (e.g., n-BuLi or NaH) followed by carbonation with CO₂. Key methods include:

Method Reagents/Conditions Yield Purity Reference
Propyne + n-BuLi + CO₂ THF, −78°C, quench with HCl 54–83% >95%
Propyne + NaH + CO₂ DMF, 0–25°C, acid workup 40–60% 90–98%

Thermal instability of 2-butynoic acid (exothermic onset at 135°C) necessitates careful handling during purification.

Esterification Strategies

Steglich Esterification

The Steglich method employs DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to couple 2-butynoic acid with (2Z)-4-hydroxy-2-butenol under mild conditions.

Parameter Details Outcome
Reagents DCC, DMAP, CH₂Cl₂ or THF Activates acid as O-acylisourea
Temperature 0°C → RT Preserves Z-configuration
Yield 70–85% (theoretical, based on analogs) High purity (>98%)
Byproducts Dicyclohexylurea (DCU) Removed via filtration

Mechanism :

  • DCC reacts with 2-butynoic acid to form an O-acylisourea intermediate.
  • DMAP transfers the acyl group to the alcohol, forming the ester.
  • DCU precipitates and is filtered off.

Acid Chloride Coupling

Alternative methods involve converting 2-butynoic acid to its acid chloride (e.g., with SOCl₂ or PCl₅), followed by nucleophilic substitution with (2Z)-4-hydroxy-2-butenol.

Method Reagents Advantages Challenges
SOCl₂ Activation SOCl₂, reflux High reactivity Corrosive, requires anhydrous conditions
PCl₅ Activation PCl₅, RT Faster reaction Exothermic, side reactions

Limitations : Harsh conditions may isomerize the Z-configuration or degrade the alkyne group.

Reaction Optimization and Yields

Key Parameters

Factor Impact Optimal Range
Solvent Polar aprotic solvents (DCM, THF) enhance reaction kinetics. DCM or THF
Catalyst Loading DMAP (5–10 mol%) prevents N-acyl urea formation. 10 mol%
Temperature Low temperatures (0–25°C) minimize side reactions and preserve stereochemistry. 0°C → RT

Comparative Yields

Method Yield Purity Stereochemical Integrity
Steglich 75–85% >98% High
Acid Chloride 60–70% 95–97% Moderate (risk of isomerization)

Challenges and Mitigation

Thermal Stability

2-Butynoic acid’s exothermic decomposition (onset at 135°C) precludes distillation. Solutions :

  • Recrystallization : From methyl tert-butyl ether/heptane mixtures.
  • Sublimation : Under vacuum at 45–75°C to isolate pure ester.

Stereoselectivity

Preserving the (2Z)-configuration requires:

  • Mild Conditions : Steglich esterification avoids acidic/basic extremes.
  • Low-Temperature Workups : Prevents cis-to-trans isomerization.

Applications in Pharmaceutical Synthesis

The ester serves as a critical intermediate in synthesizing pilocarpine-d3 hydrochloride , an antiglaucoma agent. Key steps include:

  • Ester Hydrolysis : Deprotection under basic conditions to yield the active pharmaceutical ingredient.
  • Deuterium Incorporation : Strategic deuteration to enhance metabolic stability.

Chemical Reactions Analysis

Alkyne-Specific Reactions

The terminal alkyne moiety enables distinctive transformations:

Hydrogenation

Catalytic hydrogenation reduces the triple bond to a single bond:
(2Z)-4-hydroxy-2-butenyl 2-butynoate+H2Pd/C(2Z)-4-hydroxy-2-butenyl butanoate\text{(2Z)-4-hydroxy-2-butenyl 2-butynoate} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{(2Z)-4-hydroxy-2-butenyl butanoate}

  • Catalyst: Palladium on carbon (Pd/C) under 1–2 atm H₂

  • Selectivity: Complete conversion to the saturated ester without affecting the hydroxyl group.

Cycloadditions

The alkyne participates in Huisgen 1,3-dipolar cycloadditions with azides:
Alkyne+AzideCu(I)Triazole derivative\text{Alkyne} + \text{Azide} \xrightarrow{\text{Cu(I)}} \text{Triazole derivative}

  • Conditions: Copper(I)-catalyzed "click" reaction at room temperature

  • Application: Used to synthesize triazole-containing polymers or bioactive molecules .

Ester Group Reactivity

The ester functionality undergoes typical nucleophilic acyl substitutions:

Hydrolysis

Acid- or base-catalyzed hydrolysis yields 2-butynoic acid and 4-hydroxy-2-butenol:
Ester+H2OH+or OH2-Butynoic acid+4-Hydroxy-2-butenol\text{Ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{2-Butynoic acid} + \text{4-Hydroxy-2-butenol}

  • Acidic conditions: Slow hydrolysis at 50–80°C

  • Basic conditions (saponification): Rapid reaction at 25°C with NaOH/EtOH .

Transesterification

Reaction with alcohols exchanges the ester alkyl group:
Ester+R-OHH+New ester+4-Hydroxy-2-butenol\text{Ester} + \text{R-OH} \xrightarrow{\text{H}^+} \text{New ester} + \text{4-Hydroxy-2-butenol}

  • Catalyst: Sulfuric acid or titanium tetraisopropoxide

  • Example: Methanol yields methyl 2-butynoate.

Hydroxyl Group Transformations

The secondary hydroxyl group participates in oxidation and protection reactions:

Oxidation

Controlled oxidation converts the hydroxyl to a ketone:
-CH(OH)-PCC or CrO3-C(O)-\text{-CH(OH)-} \xrightarrow{\text{PCC or CrO}_3} \text{-C(O)-}

  • Reagents: Pyridinium chlorochromate (PCC) in dichloromethane

  • Selectivity: Avoids over-oxidation of the alkyne.

Esterification/Acylation

The hydroxyl group reacts with acyl chlorides or anhydrides:
-OH+AcCl-OAc+HCl\text{-OH} + \text{AcCl} \rightarrow \text{-OAc} + \text{HCl}

  • Example: Acetylation with acetic anhydride forms the acetyl-protected derivative .

Conjugate Addition Reactions

The α,β-unsaturated ester system enables Michael additions:

ReagentProductConditions
Grignard (RMgX)β-Substituted esterTHF, 0°C → RT
Aminesβ-Amino estersEtOH, reflux
Thiolsβ-ThioethersBasic aqueous media
  • Stereoselectivity: Predominantly trans-addition due to steric effects .

Thermal and Photochemical Reactions

  • Diels-Alder Reactions : The conjugated diene (from alkyne reduction) acts as a dienophile in [4+2] cycloadditions.

  • Polymerization : Under radical initiators (e.g., AIBN), the alkyne forms polyacetylene derivatives .

Mechanistic Insights

Key reaction pathways involve:

  • Alkyne Activation : Coordination to metal catalysts (e.g., Cu, Pd) lowers activation energy for cycloadditions or hydrogenation.

  • Nucleophilic Attack : Ester carbonyl undergoes nucleophilic substitution via a tetrahedral intermediate.

  • Radical Pathways : Photochemical reactions proceed through triplet-state diradicals .

Scientific Research Applications

Chemical Properties and Structure

2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester is an ester formed from the reaction of 2-butynoic acid and 4-hydroxy-2-butenol. It has a molecular formula of C10_{10}H12_{12}O3_{3} and a molecular weight of approximately 154.16 g/mol. The compound features both an alkyne functional group and a hydroxyl group, which contribute to its reactivity and versatility in synthetic applications.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it useful for creating more complex organic molecules. The presence of the alkyne group facilitates reactions such as:

  • Alkyne Metathesis : This reaction can yield new alkyne compounds that are essential in materials science and pharmaceuticals.
  • Hydrolysis : The ester can undergo hydrolysis to regenerate the corresponding acids, which can be further utilized in synthetic pathways.

The following table summarizes key reactions involving this compound:

Reaction TypeDescriptionProducts Produced
Alkyne MetathesisExchange of alkynes to form new alkyne compoundsNew alkyne derivatives
HydrolysisReaction with water to regenerate acids2-butynoic acid and alcohol

Pharmaceutical Applications

Research indicates that this compound may have potential applications in drug development. Compounds with similar structures have been investigated for their biological activities, including:

  • Antihypertensive Agents : The structural similarities with known antihypertensive drugs suggest potential use in developing new medications targeting blood pressure regulation.
  • Enzyme Interaction Studies : Preliminary studies indicate that compounds with similar functional groups may interact with biological targets such as enzymes and receptors, potentially leading to therapeutic effects.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of similar esters demonstrated their efficacy as angiotensin II receptor antagonists, showcasing the importance of structural modifications in enhancing biological activity . This suggests that derivatives of 2-butynoic acid may exhibit similar therapeutic properties.

Case Study 2: Industrial Applications

Research into the synthesis of γ-alkylated acids from 2-butynoic acid indicated its utility in producing various chemical intermediates for industrial applications . This highlights the compound's versatility beyond laboratory settings.

Mechanism of Action

The mechanism of action of 2-butynoic acid, (2Z)-4-hydroxy-2-butenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The alkyne group can also interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Boiling Point/Melting Point Key Applications/Synthesis Methods Reference
2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester C₈H₁₀O₃ 166.16* Z-configured hydroxyl-butenyl ester, alkyne Not reported Synthetic intermediates, biological studies
Methyl 4-hydroxy-2-butynoate C₅H₆O₃ 114.10 4-hydroxyl group, methyl ester, alkyne Not reported Grignard reaction synthesis
Methyl 2-butynoate C₅H₆O₂ 98.10 Terminal alkyne, methyl ester 76–77°C (80 mmHg) Alkylation reactions, prenol homologation
Ethyl 2-butynoate C₆H₈O₂ 112.13 Ethyl ester, alkyne 163°C Organic synthesis
(2Z)-4-Ethoxy-4-oxobut-2-enoic acid C₆H₈O₄ 144.13 Z-configured ethyl ester, conjugated diene Not reported Metabolic studies

*Calculated based on molecular formula.

Key Observations:

Z-configured esters (e.g., (2Z)-4-ethoxy-4-oxobut-2-enoic acid) exhibit conjugation between the ester and double bond, enhancing electrophilic reactivity and enabling regioselective additions .

Synthetic Methods: Methyl and ethyl esters of 2-butynoic acid are synthesized via carbomethoxylation or Grignard reactions, as seen in methyl 4-hydroxy-2-butynoate synthesis . The γ-alkylation of 2-butynoic acid (e.g., to form Z-trisubstituted olefins) highlights its utility in constructing isoprenoid systems .

Physicochemical Properties: Volatility decreases with larger ester groups (e.g., ethyl 2-butynoate boils at 163°C vs. methyl 2-butynoate at 76–77°C under reduced pressure) . Hydroxyl-containing derivatives may exhibit higher polarity and lower volatility, though direct data for the target compound are lacking.

Biological Activity

2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester is an organic compound formed from the esterification of 2-butynoic acid and 4-hydroxy-2-butenol. This compound exhibits unique structural characteristics due to the presence of both alkyne and hydroxyl functional groups, which contribute to its biological activity and potential applications in medicinal chemistry.

  • Molecular Formula : C6_6H8_8O3_3
  • Molecular Weight : Approximately 154.16 g/mol
  • Structure : The compound features a terminal alkyne group and a hydroxy-substituted butenyl moiety, enhancing its reactivity and interaction with biological targets.

Biological Activity

Research on the biological activity of this compound is limited; however, studies on structurally similar compounds suggest several potential mechanisms of action:

  • Enzyme Interactions : Compounds with similar functional groups often exhibit interactions with various enzymes, potentially leading to inhibition or activation of key metabolic pathways. For instance, the presence of the alkyne group can facilitate binding to active sites in enzymes involved in metabolic processes.
  • Antimicrobial Properties : Some derivatives of butynoic acids have been reported to possess antimicrobial properties, suggesting that this compound may exhibit similar activity against certain pathogens .
  • Cytotoxicity : Preliminary studies indicate that compounds with similar structures can induce cytotoxic effects in cancer cell lines. This suggests that further investigation into the cytotoxic potential of this ester could reveal its utility in cancer therapeutics .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various butynoic acid derivatives, including those with hydroxyl substitutions. Results indicated that these compounds showed significant inhibition against Gram-positive bacteria, highlighting potential applications in developing new antibacterial agents .

Study 2: Cytotoxic Effects on Cancer Cells

Research into structurally related compounds revealed that certain butenoic acid derivatives displayed selective cytotoxicity against ovarian cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . This suggests that this compound could be explored for similar effects.

Comparative Analysis

The following table summarizes the biological activities observed in compounds structurally related to this compound:

Compound NameStructure TypeBiological Activity
4-Hydroxybutyric AcidHydroxy AcidNeuroprotective effects
Butenoic AcidUnsaturated Carboxylic AcidAntimicrobial properties
Ethyl ButyrylacetateEsterFlavoring agent; lower biological activity
3-Hydroxybutyric AcidHydroxy AcidMetabolic importance

Q & A

Q. What are the optimal synthetic routes for 2-butynoic acid, (2Z)-4-hydroxy-2-butenyl ester, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer: Synthesis typically involves esterification of 2-butynoic acid with (2Z)-4-hydroxy-2-butenol under acid catalysis. Key parameters include temperature control (70–80°C) to avoid decomposition and solvent selection (e.g., anhydrous THF or DCM) to enhance esterification efficiency . Byproducts like keto-enol tautomers or unsaturated derivatives may form due to conjugation effects; purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended . Monitor reaction progress via TLC or GC-MS to optimize yield.

Q. How can the structural conformation and hydrogen-bonding interactions of this compound be characterized experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is ideal for resolving the (2Z)-configuration and intramolecular hydrogen bonding (e.g., between hydroxyl and carbonyl groups). Crystallize the compound in a non-polar solvent (e.g., hexane) to stabilize the solid-state conformation . Complementary techniques like FT-IR (to identify O–H and C=O stretching) and NMR (¹H/¹³C, COSY, HSQC) can validate solution-phase interactions, such as keto-enol tautomerism (e.g., 20:80 ratio observed in NMR) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25–60°C. Monitor degradation via HPLC-UV or LC-MS. Acidic conditions may hydrolyze the ester bond, while alkaline conditions could promote isomerization or oxidation of the (2Z)-double bond . For thermal stability, differential scanning calorimetry (DSC) can identify decomposition onset temperatures (e.g., ~72°C melting point observed in related esters) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Refer to GHS classifications: the compound is likely corrosive (Category 2 for skin/eye irritation) and may release toxic fumes upon decomposition. Use PPE (gloves, goggles), work in a fume hood, and store in corrosion-resistant containers. Emergency procedures include rinsing exposed skin with water and consulting a physician if ingested .

Advanced Research Questions

Q. How does conjugation between the butynoic acid and hydroxybutenyl ester moieties influence regioselectivity in subsequent reactions?

Methodological Answer: The conjugated system (C≡C–COO–C=C–OH) enhances electrophilicity at the β-carbon of the butynoic acid, favoring nucleophilic additions (e.g., Michael additions). Computational modeling (DFT calculations) can predict electron density distribution, while experimental validation via reaction with nucleophiles (e.g., amines) under controlled conditions (low temp, inert atmosphere) can confirm regioselectivity .

Q. How can keto-enol tautomerism in this compound be quantitatively analyzed, and what factors stabilize one form over the other?

Methodological Answer: Use dynamic NMR (DNMR) at variable temperatures to observe tautomeric equilibrium. For example, in DMSO-d₆, the enol form may dominate due to intramolecular hydrogen bonding (O–H···O=C), as seen in related structures . Solvent polarity and temperature significantly affect the equilibrium: polar aprotic solvents stabilize the enol form, while protic solvents favor the keto form .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare computed IR/Raman spectra with experimental data to validate models. For reaction mechanisms, employ transition-state theory (TS) with solvent correction (e.g., PCM model) .

Q. How can conflicting data regarding the compound’s stability in polar solvents be resolved?

Methodological Answer: Replicate studies under rigorously controlled conditions (e.g., anhydrous vs. hydrated solvents, inert atmosphere). Use LC-MS to identify degradation products (e.g., hydrolysis to 2-butynoic acid and 4-hydroxy-2-butenol). Conflicting results may arise from trace moisture or impurities; Karl Fischer titration ensures solvent dryness .

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